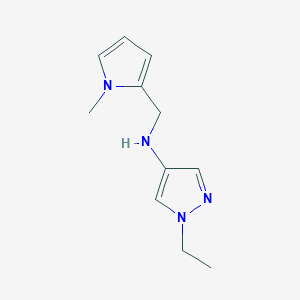

1-Ethyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-1H-pyrazol-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Ethyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-1H-pyrazol-4-amine is a chemical compound with a complex structure that includes a pyrazole ring and a pyrrole moiety

Preparation Methods

The synthesis of 1-Ethyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-1H-pyrazol-4-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole ring, followed by the introduction of the pyrrole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-Ethyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

This compound has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe for studying biological processes.

Industry: It can be used in the production of various chemical products.

Mechanism of Action

The mechanism of action of 1-Ethyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate biological processes, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

1-Ethyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

- 1-Ethyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-1H-tetrazol-5-amine

- 1-Ethyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-1H-imidazol-4-amine These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications.

Biological Activity

1-Ethyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-1H-pyrazol-4-amine is a compound that has garnered interest for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by various research findings and case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C9H14N6

- Molecular Weight : 214.25 g/mol

- IUPAC Name : 1-Ethyl-N-[(1-methylpyrrol-2-yl)methyl]-1H-pyrazol-4-amine

- CAS Number : 69807-81-4

Research indicates that compounds with a pyrazole moiety often exhibit a range of biological activities, including anti-inflammatory and anticancer effects. The mechanism of action typically involves the inhibition of specific enzymes or pathways associated with cell proliferation and survival.

Anticancer Activity

Several studies have investigated the anticancer potential of pyrazole derivatives, including this compound.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of various pyrazole derivatives on different cancer cell lines. The results indicated that certain derivatives exhibited significant antiproliferative activity:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 (Breast) | 3.79 |

| Compound B | SF268 (Brain) | 12.50 |

| Compound C | NCI-H460 (Lung) | 42.30 |

The above table summarizes the inhibitory concentration (IC50) values, demonstrating that compounds similar to this compound can effectively inhibit the growth of cancer cells .

Neuropharmacological Effects

In addition to its anticancer properties, some pyrazole derivatives have shown potential neuroprotective effects. The compound may interact with neurotransmitter systems, possibly providing therapeutic benefits in neurodegenerative diseases.

Research Findings

A study highlighted the neuroprotective properties of pyrazole derivatives, showing that they could reduce oxidative stress and apoptosis in neuronal cells. The specific mechanisms involved include:

- Inhibition of Apoptotic Pathways : Compounds were found to inhibit caspase activation.

- Reduction of Reactive Oxygen Species (ROS) : This led to decreased oxidative damage in neuronal tissues.

Toxicological Profile

The safety profile of this compound remains to be fully elucidated. Preliminary data suggest low acute toxicity; however, long-term studies are necessary to assess chronic effects and potential side effects.

Properties

Molecular Formula |

C11H16N4 |

|---|---|

Molecular Weight |

204.27 g/mol |

IUPAC Name |

1-ethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine |

InChI |

InChI=1S/C11H16N4/c1-3-15-9-10(7-13-15)12-8-11-5-4-6-14(11)2/h4-7,9,12H,3,8H2,1-2H3 |

InChI Key |

MVHCBDXEPVBMBY-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C=N1)NCC2=CC=CN2C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.